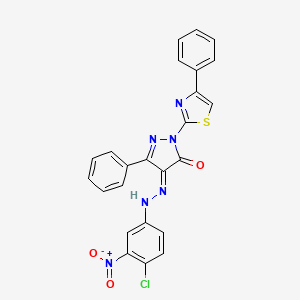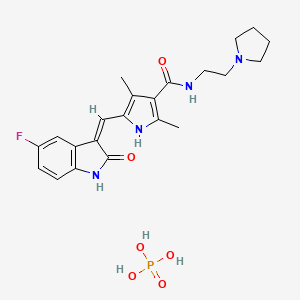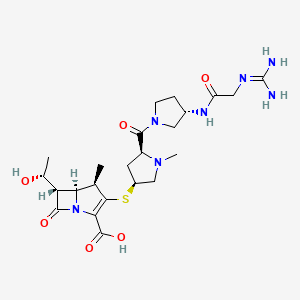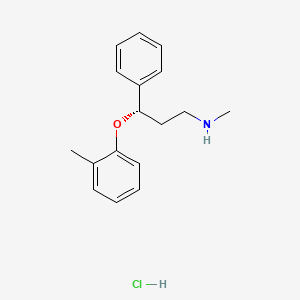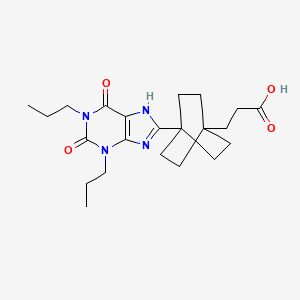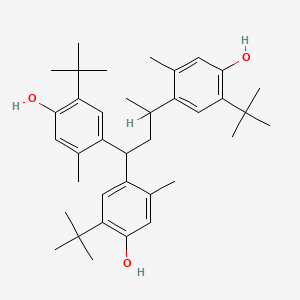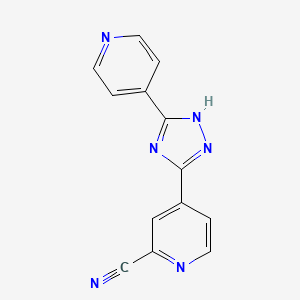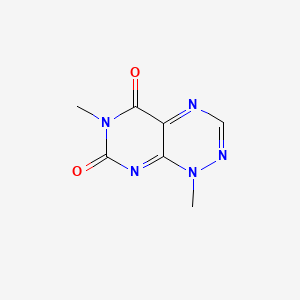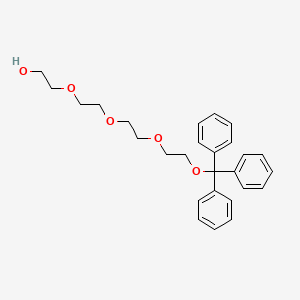
1,1,1-三苯基-2,5,8,11-四氧杂十三烷-13-醇
描述
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL is a complex organic compound. It has a molecular formula of C27H32O5 . This molecule contains a total of 66 bonds, including 34 non-H bonds, 18 multiple bonds, 15 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 4 ethers (aliphatic) .
Molecular Structure Analysis
The molecular structure of 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL is complex, with a total of 66 bonds. It includes 34 non-H bonds, 18 multiple bonds, 15 rotatable bonds, 18 aromatic bonds, 3 six-membered rings, 1 hydroxyl group, 1 primary alcohol, and 4 ethers (aliphatic) .Physical And Chemical Properties Analysis
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL has a molecular formula of C27H32O5 . It has an average mass of 436.540 Da and a monoisotopic mass of 436.224976 Da .科学研究应用
Detection of Trinitrophenol in Water
Tr-PEG5 has been used in the design of a novel aggregation-induced emission (AIE) supramolecular fluorescence sensor . This sensor can self-assemble into a supramolecular system in water and show sensitive and selective responses toward trinitrophenol . Trinitrophenol is a dangerous organic compound that is toxic and poses tremendous risks to human health .
Fluorescence-Based Sensing
Due to its properties, Tr-PEG5 has been used in fluorescence-based sensing methods . These methods stand out among various techniques due to their simplicity, high sensitivity, affordability, straightforward sample preparation, and portability .
Modification of Proteins, Peptides, or Amine-Modified Oligonucleotides
Tetrazine-PEG5-NHS Ester, a derivative of Tr-PEG5, is an amine-reactive labeling reagent often used for modification of proteins, peptides, or amine-modified oligonucleotides . This modification process involves the addition of a tetrazine moiety .
Increasing Solubility of Compounds
Tr-PEG5 is a PEG linker containing a trityl, alcohol protecting group and a terminal hydroxyl group . The hydrophilic PEG linkers increase the solubility of compounds in aqueous media .
Research Use in Life Science
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL is used in life science research, particularly in the field of ADC-linkers .
Chemical Compound Modification
1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-yl 4-methylbenzenesulfonate, a derivative of Tr-PEG5, is used for the modification of chemical compounds .
作用机制
Target of Action
Tr-PEG5, also known as 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-OL, is a polyethylene glycol (PEG) linker . It is primarily used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . The primary targets of Tr-PEG5 are the lysine and N-terminal amino groups of proteins .
Mode of Action
Tr-PEG5 contains a trityl, alcohol protecting group, and a terminal hydroxyl group . The trityl group can be removed under acidic conditions . The N-hydroxysuccinimide ester (NHS) groups at either end of the PEG5 spacer react specifically and efficiently with lysine and N-terminal amino groups at pH 7-9 to form stable amide bonds .
Pharmacokinetics (ADME Properties)
Peg linkers like tr-peg5 are known to enhance the solubility of compounds in aqueous media , which can improve the absorption and distribution of the conjugated drugs. The metabolism and excretion of Tr-PEG5 would be largely dependent on the properties of the conjugated drug.
Result of Action
The molecular and cellular effects of Tr-PEG5’s action are dependent on the specific proteins or drugs it is conjugated to. By forming stable amide bonds with proteins, Tr-PEG5 can alter the proteins’ properties, potentially enhancing their stability, solubility, and reducing their immunogenicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tr-PEG5. For instance, the pH level can affect the removal of the trityl group and the formation of amide bonds . Furthermore, the presence of other substances in the environment could potentially interact with Tr-PEG5 or the conjugated drug, influencing its action.
属性
IUPAC Name |
2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32O5/c28-16-17-29-18-19-30-20-21-31-22-23-32-27(24-10-4-1-5-11-24,25-12-6-2-7-13-25)26-14-8-3-9-15-26/h1-15,28H,16-23H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVNUQXMSFVIKJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20468360 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
125274-16-0 | |
| Record name | 1,1,1-Triphenyl-2,5,8,11-tetraoxatridecan-13-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20468360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


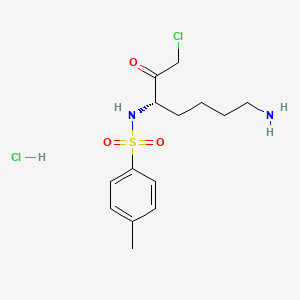
![5,5'-[Carbonylbis[imino(1-hydroxynaphthalene-6,3-diyl)sulfonylimino]]bis(2-chlorobenzenesulfonic acid)](/img/structure/B1683192.png)
![1-(4-Amino-2-Butyl-1h-Imidazo[4,5-C]quinolin-1-Yl)-2-Methylpropan-2-Ol](/img/structure/B1683193.png)
